1,9-Dichlorophenanthrene
Description
Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) Research
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. nih.gov These compounds are of significant environmental interest as they are widespread pollutants formed from the incomplete combustion of organic materials such as coal, oil, wood, and fossil fuels. nih.govchemdad.comrsc.org Due to their hydrophobic nature and persistence, PAHs can accumulate in soil, water, and the atmosphere, leading to their presence in the food chain. atamanchemicals.com Many PAHs are recognized for their carcinogenic, mutagenic, and teratogenic properties, posing a considerable risk to human health and ecosystems. rsc.orgatamanchemicals.com This has led to extensive research into their sources, environmental fate, and toxicological effects. chemdad.comrsc.orgatamanchemicals.comnih.gov
Overview of Chlorinated Phenanthrenes (ClPhes) as a Research Class
Chlorinated phenanthrenes (ClPhes) are derivatives of phenanthrene (B1679779) where one or more hydrogen atoms on the aromatic rings have been substituted by chlorine atoms. dioxin20xx.org These compounds are not typically produced intentionally but are formed as byproducts in various industrial processes and during combustion where chlorine is present. dioxin20xx.orgnih.gov For instance, the chlorination of water containing PAHs can lead to the formation of chlorinated derivatives. chemdad.comnih.govresearchgate.net
ClPhes are a subject of growing concern in environmental science because they often exhibit higher toxicity than their parent PAHs. dioxin20xx.orgdoi.org Like other organochlorine compounds, they are persistent in the environment and can bioaccumulate. dioxin20xx.orgwho.int Research indicates that ClPhes can have dioxin-like toxicity, and their presence in the environment, even at trace levels, warrants careful study and monitoring. dioxin20xx.orgnih.gov The analysis of various ClPhe isomers helps researchers understand their formation mechanisms, environmental distribution, and potential risks. dioxin20xx.orggdut.edu.cn
Specific Research Focus on the 1,9-Dichlorophenanthrene Isomer
Among the many possible isomers of dichlorophenanthrene, this compound (1,9-Cl2Phe) is a specific compound that has been identified in environmental samples. tandfonline.comamazonaws.com Its study is significant for distinguishing it from other isomers, such as the more commonly researched 9,10-dichlorophenanthrene (B1359921), as different isomers can have varying toxicities and environmental behaviors. doi.orgresearchgate.net The academic focus on this compound is primarily in the field of environmental analytics, where its detection serves as an indicator of pollution from specific sources, such as waste incineration. nih.govamazonaws.com Understanding the properties and behavior of this specific isomer is crucial for comprehensive risk assessments of environmental contamination by halogenated PAHs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,9-dichlorophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2/c15-13-7-3-6-10-9-4-1-2-5-11(9)14(16)8-12(10)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCCKIQXAAUPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C2Cl)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Dichlorophenanthrenes
Established Halogenation Routes for the Phenanthrene (B1679779) Backbone
The direct chlorination of phenanthrene is a primary example of an established halogenation route. This process falls under the category of electrophilic aromatic substitution, a fundamental reaction type in organic chemistry. wikipedia.orgrsc.org The phenanthrene molecule is more reactive than benzene (B151609) in such substitutions. google.com This increased reactivity is due to the fact that the energy loss required to disrupt the aromatic system in the first step of the reaction is progressively less for larger polycyclic aromatic hydrocarbons like phenanthrene compared to benzene. google.com
Reactions on the phenanthrene backbone typically occur at the 9 and 10 positions, which are the most reactive sites for electrophilic attack. google.comontosight.ai This reactivity is because the carbocation intermediate (also known as an arenium ion or sigma complex) formed during substitution at these positions is the most stable, as it preserves the aromaticity of two of the three rings. ontosight.ai
The direct chlorination of phenanthrene can be carried out using molecular chlorine, often in a solvent like carbon tetrachloride or acetic acid. rsc.orgontosight.ai In some cases, the reaction can proceed without a catalyst, though Lewis acids such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are often used to increase the electrophilicity of the chlorine molecule and accelerate the reaction. wikipedia.org Uncatalyzed chlorination can sometimes lead to addition products, particularly the 9,10-dichloro adduct, which may subsequently undergo elimination to yield the substitution product. google.comnih.gov For instance, uncatalyzed chlorination of phenanthrene in carbon tetrachloride can yield 9,10-dichlorophenanthrene (B1359921) in fair yield. rsc.org
Targeted Synthesis Approaches for Specific Dichlorinated Isomers
Achieving regioselectivity—the control of where substituents add to the molecule—is a significant challenge in the synthesis of specific dichlorophenanthrene isomers. rsc.org While direct chlorination often yields a mixture of products, primarily substituted at the most reactive 9- and 10-positions, various targeted strategies have been developed to synthesize specific isomers. However, a specific, published synthetic route for 1,9-dichlorophenanthrene is not readily found in surveyed literature, highlighting the challenges in preparing less common isomers. The existence of the compound is confirmed in analytical studies. oregonstate.edu
General strategies for targeted synthesis often involve building the phenanthrene skeleton from already substituted precursors or using directing groups to control the position of subsequent substitutions. Examples of targeted syntheses for other dichlorophenanthrene isomers include:
3,6-Dichlorophenanthrene : This isomer can be obtained via the partial dechlorination of 3,6,9,10-tetrahalogenphenanthrenes. These precursors can be synthesized through the cyclization of DDT-related derivatives. wiley.com A patent also describes the preparation of 3,6-dichloro-phenanthrene-9,10-quinone, a related derivative. google.com
4,5-Dichlorophenanthrene : The synthesis of this isomer has been achieved through the dehydrogenation of 4,5-dichloro-9,10-dihydrophenanthrene. nih.gov
1,8-Dichloro-3,6-dibromophenanthrene : This mixed halogenated compound has been prepared as a key intermediate through the photocyclization of stilbene (B7821643) derivatives containing the necessary halogen substituents. researchgate.net
A classic method for introducing a halogen to a specific position on an aromatic ring is the Sandmeyer reaction . wikipedia.org This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst. wikipedia.orgnptel.ac.in In principle, this method could be applied to synthesize this compound by starting with 1-amino-9-chlorophenanthrene or 9-amino-1-chlorophenanthrene and converting the amino group to a second chloro group.
| Isomer | Precursor/Starting Material | Key Reaction Step |
|---|---|---|
| 3,6-Dichlorophenanthrene | 3,6,9,10-Tetrahalogenphenanthrene | Partial Dechlorination wiley.com |
| 4,5-Dichlorophenanthrene | 4,5-Dichloro-9,10-dihydrophenanthrene | Dehydrogenation nih.gov |
| 9,10-Dichlorophenanthrene | Phenanthrene | Direct Chlorination rsc.orgnih.gov |
| 1,8-Dichloro-3,6-dibromophenanthrene | Substituted Stilbene | Photocyclization researchgate.net |
Novel Methodologies for Phenanthrene Derivatives Synthesis
Modern organic synthesis has introduced several novel methodologies for constructing the phenanthrene core, which can be adapted for preparing chlorinated derivatives. These methods offer advantages in terms of efficiency, substrate scope, and reaction conditions.
One prominent strategy involves palladium-catalyzed cross-coupling and annulation reactions . Researchers have developed one-pot domino reactions that construct the phenanthrene skeleton from simpler aromatic precursors. For example, a palladium/norbornadiene-catalyzed reaction using aryl iodides and ortho-bromobenzoyl chlorides can produce various phenanthrene derivatives in high yields and short reaction times. This transformation proceeds through C-H activation, decarbonylation, and a retro-Diels–Alder process.
Another powerful and widely used route is the photocyclodehydrogenation of stilbene derivatives . This method, often referred to as the Mallory reaction, involves the light-induced intramolecular cyclization of a stilbene backbone to form a dihydrophenanthrene intermediate, which is then oxidized (often by iodine) to the aromatic phenanthrene product. This approach is well-suited for laboratory-scale synthesis and allows for the preparation of phenanthrenes with specific substitution patterns by using appropriately substituted stilbene precursors. researchgate.net
The Pschorr phenanthrene synthesis is a classic method that has been reinvestigated with modern mechanistic studies. rsc.org It involves the intramolecular cyclization of a diazonium salt derived from an (E)-2-(2-aminophenyl)-3-phenylpropenoic acid derivative. nptel.ac.inrsc.org The reaction can proceed through either a homolytic (radical) or heterolytic (ionic) pathway, depending on the reaction conditions, such as the presence of a copper catalyst. rsc.org
Reaction Mechanisms in Dichlorophenanthrene Formation
The formation of dichlorophenanthrenes via direct chlorination of the phenanthrene backbone proceeds through an electrophilic aromatic substitution (SᴇAr) mechanism. This multi-step process is fundamental to understanding the reactivity and regioselectivity observed. rsc.org
The mechanism involves three key steps:
Generation of the Electrophile : In the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃, a highly electrophilic chlorine species, often represented as Cl⁺, is generated. The Lewis acid polarizes the Cl-Cl bond, weakening it and making it susceptible to attack. wikipedia.orgrsc.org
Formation of the Arenium Ion : The electron-rich π system of the phenanthrene ring attacks the electrophile. This step breaks the aromaticity of one ring and forms a resonance-stabilized carbocation known as a sigma complex or arenium ion. wikipedia.orgrsc.org For phenanthrene, attack at the 9- or 10-position is favored because the resulting arenium ion is the most stable, as it retains two intact benzene-like rings. ontosight.ai
Removal of a Proton : A weak base, such as the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom that was attacked by the electrophile. This step restores the aromatic system and yields the chlorinated phenanthrene product. wikipedia.org
When a second chlorine atom is added, the position of the first chlorine atom influences where the next one will add. Halogens are deactivating groups but are ortho-, para-directing. Therefore, the chlorination of a monochlorophenanthrene would be expected to yield a variety of dichlorinated isomers, with the specific distribution depending on the electronic and steric effects of the first chlorine atom.
An alternative mechanism involves an addition-elimination pathway . This is particularly relevant for the 9- and 10-positions. Phenanthrene can undergo addition of chlorine to form a 9,10-dichloro-9,10-dihydrophenanthrene intermediate. Subsequent elimination of hydrogen chloride (HCl) can then lead to the formation of a chlorophenanthrene substitution product. google.com
Chemical Reactivity and Transformation Mechanisms of Dichlorophenanthrenes
Photochemical Transformation Processes and Photodegradation Kinetics
Photochemical transformation is a key process in the environmental fate of polycyclic aromatic hydrocarbons and their chlorinated derivatives. acs.org The photodegradation of these compounds often follows pseudo-first-order kinetics. mdpi.comresearchgate.net The rate of photodegradation is influenced by several factors, including the concentration of the compound, the presence of photocatalysts, and the intensity of light. mdpi.comnih.gov
Studies on related compounds have shown that the presence of chloride ions in aqueous solutions can lead to the formation of chlorinated PAHs upon UV irradiation. acs.org For instance, the irradiation of anthracene (B1667546) in the presence of salinity has been shown to produce monochloroanthracene and dichloroanthracene. acs.org This suggests that similar photochemical chlorination reactions could potentially occur with phenanthrene (B1679779), leading to the formation of dichlorophenanthrenes in the environment.
The kinetics of photodegradation can often be described by the Langmuir-Hinshelwood model, which accounts for the adsorption of the compound onto a catalytic surface followed by the photochemical reaction. mdpi.comnih.gov The apparent rate constant in this model can be influenced by the initial concentration of the pollutant. nih.gov
Nucleophilic and Electrophilic Substitution Reactions on the Phenanthrene Core
The phenanthrene ring system can undergo both nucleophilic and electrophilic substitution reactions, although the reactivity is different from that of benzene (B151609). Polynuclear aromatic hydrocarbons like phenanthrene are generally more reactive than benzene in substitution reactions. libretexts.org
Electrophilic Substitution: Electrophilic substitution on the phenanthrene core is a common reaction pathway. cymitquimica.com The positions on the phenanthrene ring exhibit different reactivities. For the parent phenanthrene, reactions like nitration and sulfonation can result in a mixture of isomers. libretexts.org The presence of deactivating groups, such as chlorine atoms, on the phenanthrene ring would be expected to decrease the rate of electrophilic substitution and direct incoming electrophiles to specific positions. Halogens are typically ortho, para-directing deactivators in electrophilic aromatic substitution. mnstate.edu
Nucleophilic Substitution: Aromatic nucleophilic substitution is less common for simple aromatic hydrocarbons but can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. scribd.com In the context of 1,9-dichlorophenanthrene, the chlorine atoms themselves could potentially be displaced by strong nucleophiles, although this would likely require harsh reaction conditions. The hetero nitrogen atom in pyridine (B92270) and related heterocycles, for example, facilitates halogen exchange in the α- and γ-positions. scribd.com
Derivatization Reactions for Research Probes and Intermediates
Derivatization of dichlorophenanthrenes can be a valuable tool for creating research probes and synthetic intermediates. These reactions can modify the physical and chemical properties of the molecule, facilitating analysis or enabling further synthetic transformations.
For example, nucleophilic substitution reactions can be employed to introduce new functional groups. The synthesis of aminoanthraquinone derivatives has been achieved by treating hydroxyanthraquinones with amines in the presence of a catalyst. mdpi.com A similar strategy could potentially be applied to dichlorophenanthrenes to introduce amino groups, which could then serve as fluorescent probes or be further modified.
Thermal Decomposition Studies and Pathways
Thermal decomposition is a critical process for the disposal of chlorinated hydrocarbons. nih.gov Studies on the thermal decomposition of various chlorinated hydrocarbons, such as dichloromethane (B109758) and chlorobenzene, have shown that the process is highly dependent on temperature. nih.govnjit.edu
Advanced Spectroscopic and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance (NMR) Techniques for Positional Isomerism and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the precise substitution pattern of 1,9-Dichlorophenanthrene. By analyzing the chemical shifts, splitting patterns (due to spin-spin coupling), and integration of signals in both ¹H and ¹³C NMR spectra, the exact positions of the chlorine and hydrogen atoms on the phenanthrene (B1679779) backbone can be determined.
Table 1: Predicted NMR Characteristics for this compound
| Nucleus | Number of Unique Signals | Expected Chemical Shift Range (ppm) | Key Information Provided |
| ¹H | 8 | ~7.5 - 9.0 | Confirms the number and connectivity of protons. |
| ¹³C | 14 | ~120 - 140 | Confirms the carbon skeleton and substitution sites. |
Mass Spectrometry (MS) Approaches for Isomer Differentiation and Trace Analysis (e.g., GC-MS, GC-MS/MS)
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), is a powerful tool for the analysis of chlorinated polycyclic aromatic hydrocarbons (PAHs) like this compound. datapdf.com GC-MS allows for the separation of different dichlorophenanthrene isomers based on their boiling points and interaction with the GC column, followed by their detection and identification by the mass spectrometer.
The mass spectrum of this compound provides two crucial pieces of information. First, the molecular ion peak confirms the molecular weight of the compound. For a molecule with the formula C₁₄H₈Cl₂, the monoisotopic mass is 246.0003 Da. nih.gov Second, the isotopic pattern of the molecular ion cluster is highly characteristic of a molecule containing two chlorine atoms. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the spectrum exhibits a distinctive pattern of peaks at m/z 246 (M+), 248 (M+2), and 250 (M+4) with an approximate intensity ratio of 9:6:1, confirming the presence of two chlorine atoms. datapdf.com
For trace analysis and enhanced specificity, tandem mass spectrometry (GC-MS/MS) or high-resolution time-of-flight mass spectrometry (HR-TOF/MS) can be employed. bac-lac.gc.cascholaris.ca These techniques allow for the selection and fragmentation of the molecular ion, creating a unique fragmentation pattern that can serve as a fingerprint for the specific isomer, aiding in its differentiation and quantification in complex environmental samples. bac-lac.gc.ca
Table 2: Expected Isotopic Distribution for the Molecular Ion of C₁₄H₈Cl₂
| Ion | m/z (Nominal) | Relative Abundance (%) | Basis of Isotopic Peak |
| [C₁₄H₈³⁵Cl₂]⁺ | 246 | 100.0 | Contains two ³⁵Cl atoms |
| [C₁₄H₈³⁵Cl³⁷Cl]⁺ | 248 | 65.0 | Contains one ³⁵Cl and one ³⁷Cl atom |
| [C₁₄H₈³⁷Cl₂]⁺ | 250 | 10.6 | Contains two ³⁷Cl atoms |
Vibrational Spectroscopy (Infrared, Raman) in Molecular Structure Research
The IR and Raman spectra would feature characteristic bands corresponding to:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the polycyclic aromatic skeleton.
C-H in-plane and out-of-plane bending: These vibrations in the 700-1300 cm⁻¹ region are sensitive to the substitution pattern on the aromatic rings.
C-Cl stretching: Expected to appear as strong bands in the lower frequency region of the spectrum (typically below 850 cm⁻¹).
While a complete assignment requires complex theoretical calculations, similar to those performed for the parent phenanthrene molecule, these spectral fingerprints are invaluable for structural confirmation. acs.org
Electronic Spectroscopy and Photophysical Investigations (e.g., Phosphorescence Microwave Double Resonance (PMDR) Techniques for Triplet States)
Electronic spectroscopy investigates the transitions between different electronic energy levels within the molecule. For chlorinated aromatic compounds, photophysical techniques are particularly insightful. Phosphorescence Microwave Double Resonance (PMDR) is a powerful method used to study the properties of the lowest triplet excited state (T₁). researchgate.net
Research on the related isomer, 9,10-dichlorophenanthrene (B1359921), has demonstrated the utility of PMDR. researchgate.netdtic.mil The presence of heavy chlorine atoms introduces significant spin-orbit coupling, a phenomenon known as the "intramolecular heavy atom effect." This effect enhances the rates of otherwise forbidden transitions, specifically the intersystem crossing from the first excited singlet state to the triplet state (S₁ → T₁) and the radiative decay from the triplet state back to the ground state (T₁ → S₀), which is observed as phosphorescence. researchgate.net PMDR studies on 9,10-dichlorophenanthrene revealed that this coupling preferentially populates the top two zero-field triplet sublevels, which are most active in both intersystem crossing and phosphorescence. researchgate.net Similar investigations on this compound would elucidate how the specific positions of the chlorine atoms influence its triplet state dynamics and photophysical properties.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide exact coordinates of each atom, yielding precise measurements of bond lengths, bond angles, and torsion angles.
Table 3: Key Structural Parameters from X-ray Crystallography
| Parameter | Definition | Significance for this compound |
| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-C, C-H, C-Cl). | Reveals any bond elongation or compression due to steric strain. |
| Bond Angles | The angle formed by three connected atoms. | Indicates deviations from ideal sp² hybridization due to ring strain. |
| Torsion Angles | The angle between two planes defined by four connected atoms. | Quantifies the degree of twisting and deviation from planarity of the aromatic system. |
Theoretical and Computational Chemistry Investigations
Molecular Dynamics Simulations in Studying Intermolecular Interactions and Binding Affinity
There is a lack of published research employing molecular dynamics (MD) simulations to study the intermolecular interactions and binding affinity of 1,9-dichlorophenanthrene. MD simulations are a powerful tool for understanding how molecules interact with their environment and biological targets. dovepress.comnih.govnih.govresearchgate.netmdpi.com However, the application of this methodology to this compound has not been reported in the surveyed literature.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research (e.g., Photodegradation Half-Lives)
No specific Quantitative Structure-Property Relationship (QSPR) models for predicting properties such as the photodegradation half-life of this compound were found. The environmental fate of chlorinated aromatic compounds is a significant area of research, with half-life being a key parameter. fao.orgepa.gov However, predictive QSPR studies focused on this particular isomer are not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Receptor Interaction Analysis
Specific Quantitative Structure-Activity Relationship (QSAR) models analyzing the receptor interactions of this compound could not be located in the scientific literature. QSAR studies are crucial for predicting the biological activity of compounds and understanding their interactions with receptors. nih.govhoustonmethodist.orgresearchgate.net While research on related chlorinated compounds exists, dedicated QSAR analyses for this compound are absent from the reviewed sources.
Reaction Pathway and Kinetic Studies of Atmospheric and Environmental Degradation Processes
Detailed studies on the reaction pathways and kinetics of the atmospheric and environmental degradation of this compound are not available. In contrast, the atmospheric degradation of 9,10-dichlorophenanthrene (B1359921) initiated by OH radicals has been investigated, providing a mechanistic and kinetic model for that specific isomer. nih.gov Similar comprehensive studies, which are vital for understanding the environmental fate and persistence of this compound, have not been found. mostwiedzy.plresearchgate.netresearchgate.net
Environmental Research on Dichlorophenanthrenes: Occurrence, Fate, and Transformation in Matrices
Occurrence and Distribution in Environmental Samples (e.g., Air, Dust, Water, Sediments)
Dichlorophenanthrenes, as part of the broader category of halogenated organic compounds (HOCs), have been detected in various environmental matrices. While specific data for 1,9-Dichlorophenanthrene is not extensively detailed in broad environmental surveys, the presence of related chlorinated compounds is well-documented.
Halogenated contaminants, including chloro-polycyclic aromatic hydrocarbons (Cl-PAHs), have been identified in major river basins, indicating that riverine inputs are a significant source of these pollutants to estuaries and seas. mdpi.com For instance, studies on surface waters have shown the presence of related compounds like chlorophenols in concentrations up to 10 ng/L. unl.pt
In terrestrial environments, pesticide residues, including various organochlorine compounds, contaminate river ecosystems, sediments, and aquatic life. researchgate.net These compounds can sorb to suspended particulate matter in water, eventually settling in sediments. researchgate.net Similarly, dust particles, especially from industrial or agricultural areas, can carry adsorbed chlorinated hydrocarbons, contributing to their distribution. iupac.org The presence of 1,1-dichloroethane (B41102) has been detected at low levels in ambient air, surface water, and groundwater, particularly near industrial sources and hazardous waste sites. cdc.gov This suggests that dichlorinated compounds like this compound are likely to be found in similar environmental compartments, concentrated near release sources.
Aquatic and Terrestrial Transformation Processes
In aquatic and terrestrial systems, the transformation of dichlorophenanthrenes is primarily driven by microbial degradation. nih.gov The persistence of these compounds is often linked to their resistance to biodegradation.
Aquatic Transformation: In the aquatic environment, chlorinated organic compounds can exist in dissociated or non-dissociated forms, or adsorbed to suspended matter. unl.pt Their transformation is influenced by factors like pH and water chemistry. unl.pt Microbial degradation is a key process for breaking down PAHs and their chlorinated derivatives. nih.gov Some microorganisms possess the ability to use halogenated organic compounds as a substrate through dehalogenation processes. mdpi.com For example, marine members of Deltaproteobacteria can perform reductive dehalogenation, and deep-sea Chloroflexi have genes that enable the degradation of halogenated compounds. mdpi.com However, compounds like 1,4-dioxane (B91453) are known to biodegrade very slowly in water and are considered recalcitrant. cdc.gov
Terrestrial Transformation: In soil, the fate of dichlorophenanthrenes is affected by factors such as soil type, organic matter content, pH, and microbial activity. unl.pt These compounds tend to bind to soil particles, which can reduce their bioavailability for microbial uptake. unl.pt Microbial degradation, involving bacteria and fungi, is the main pathway for the breakdown of PAHs in soil. nih.gov Both aerobic and anaerobic degradation can occur. Aerobic degradation typically involves the hydroxylation of the aromatic ring by oxygenase enzymes. nih.gov Anaerobic degradation of PAHs has also been demonstrated, playing a crucial role in contaminated anoxic environments. nih.gov However, many chlorinated hydrocarbons show significant persistence in soil. For example, the aerobic soil half-life of the pesticide dimethipin (B166068) is 408 days. regulations.gov
Below is a table summarizing the environmental fate characteristics of related chlorinated compounds.
| Compound/Class | Process | Half-Life/Rate | Environmental Matrix | Source |
|---|---|---|---|---|
| 1,4-Dioxane | Photooxidation (air) | 1–3 days | Atmosphere | cdc.gov |
| Dimethipin | Aqueous Photolysis (pH 7) | 224 days | Water | regulations.gov |
| Dimethipin | Aerobic Biodegradation | 408 days | Soil | regulations.gov |
| Dimethipin | Anaerobic Biodegradation | 277 days | Aquatic Sediment | regulations.gov |
| 1,1-Dichloroethane | Volatilization | Rapid | Surface Water/Soil | cdc.gov |
Long-Range Transport Potential Studies and Modeling
The potential for long-range transport (LRT) is a defining characteristic of persistent organic pollutants, including dichlorophenanthrenes. nih.gov This process allows contaminants released in one region to be distributed globally, reaching remote ecosystems like the Arctic. iupac.org
The LRT of a chemical is influenced by its persistence (resistance to degradation) and semi-volatility, which allows it to undergo cycles of volatilization and deposition. pusan.ac.kr Atmospheric transport is the primary vector for the global distribution of these pollutants. pusan.ac.kr Global wind circulation patterns can move pollutants across continents and hemispheres over days, months, or even a year. iupac.org
Environmental fate and transport models are used to predict the movement and distribution of these chemicals. nih.gov These models, ranging from multimedia box models to spatially resolved atmospheric transport models, help investigate phenomena like the "cold-trap" effect, where semi-volatile chemicals preferentially accumulate in colder regions. nih.gov Model results often align with field data, though deviations can occur. nih.gov The presence of organochlorine insecticides in the Arctic is clear evidence of LRT. iupac.org Studies have shown that air masses can carry anthropogenic pollutants from continental areas far out into the marine atmosphere. copernicus.org
Bioaccumulation Mechanisms in Environmental Systems (excluding human trial data)
Bioaccumulation is the process by which chemicals build up in an organism from the surrounding environment (bioconcentration) and through the food chain (biomagnification). Organochlorine compounds like dichlorophenanthrenes are often lipophilic (fat-soluble) and persistent, making them prone to bioaccumulation in the fatty tissues of organisms. researchgate.net
Once in an aquatic system, these compounds can enter the food chain. researchgate.net The bioconcentration factor (BCF), which measures the accumulation of a chemical from water, can be very high for some organochlorines. For example, reported log BCF values for the pesticide dieldrin (B1670511) in fish range from 3.38 to 4.83. epa.gov
As contaminants are transferred up the food chain, their concentration can increase at each trophic level, a process known as biomagnification. This can lead to very high concentrations in top predators. researchgate.net A study of arctic marine food chains found biomagnification factors for dieldrin ranging from 2.2 to 5.5 between different trophic levels. epa.gov The feeding habitat of an organism also influences its contaminant burden; benthic (bottom-dwelling) organisms are often exposed to higher concentrations of pollutants that have settled in the sediment. rroij.com
The table below provides examples of bioaccumulation factors for a related organochlorine pesticide.
| Compound | Organism/System | Factor Type | Value | Source |
|---|---|---|---|---|
| Dieldrin | Freshwater Alga | log BCF | 4.51 | epa.gov |
| Dieldrin | Fish | log BCF | 3.38 to 4.83 | epa.gov |
| Dieldrin | Saltwater Mussel | log BCF | 3.20 | epa.gov |
| Dieldrin | Arctic Marine Food Chain (Fish to Seal) | BMF | 2.2 to 2.4 | epa.gov |
| Dieldrin | Arctic Marine Food Chain (Seal to Bear) | BMF | 4.9 to 5.5 | epa.gov |
Identification of Sources and Formation Pathways in Environmental Contexts
Dichlorophenanthrenes and other CPAHs are not typically produced intentionally but are formed as unintentional byproducts of various industrial and combustion processes. nih.gov Understanding their sources is key to controlling their release into the environment.
Combustion Sources: Combustion is a primary source of many chlorinated aromatic compounds, such as dioxins and furans. nih.gov These processes include municipal and medical waste incineration, the burning of fossil fuels, and uncontrolled events like forest fires. nih.gov Incomplete combustion of organic matter in the presence of chlorine can lead to the formation of a wide range of chlorinated compounds.
Industrial Sources: Industrial activities are another major pathway for the formation and release of these substances. They can be formed as byproducts during the manufacturing of chlorinated chemicals, such as chlorophenols and polychlorinated biphenyls (PCBs). nih.gov The pulp and paper industry, which historically used chlorine for bleaching, was a significant source of chlorinated organic compounds. unl.pt Other potential sources include the production of certain pesticides and herbicides where phenanthrene (B1679779) or other PAHs might be present as impurities that become chlorinated during the synthesis process. unl.pt
Environmental Transformation: In addition to direct releases, some CPAHs may be formed in the environment through the transformation of parent PAHs. Natural processes, such as the chlorination of humic acids in soil and water catalyzed by microbial enzymes like chloroperoxidase, can also lead to the formation of organochlorine compounds. unl.pt
Potential Research Applications of Dichlorophenanthrene Frameworks
Utilization in Advanced Synthetic Organic Chemistry as Building Blocks
In the realm of synthetic organic chemistry, chlorinated aromatic compounds are valuable intermediates. The chlorine atoms on the 1,9-Dichlorophenanthrene skeleton can serve as reactive handles for a variety of transformations, making the molecule a potentially versatile building block.
Detailed research findings indicate that the carbon-chlorine bond on an aromatic ring can be activated for various coupling reactions. While synthetic routes starting specifically from this compound are not extensively documented, the principles of modern organic synthesis allow for informed speculation on its utility. For instance, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the 1- and 9-positions. This would allow for the construction of more complex, functionalized phenanthrene (B1679779) derivatives that are difficult to synthesize through other means.
The regiochemistry of this compound is particularly interesting. The distinct electronic environments of the C-1 and C-9 positions could allow for selective or sequential functionalization, enabling the synthesis of precisely substituted phenanthrene-based molecules for various applications.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents/Catalyst (Example) | Potential Product |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 1,9-Diarylphenanthrene |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 1,9-Dialkynylphenanthrene |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 1,9-Diaminophenanthrene |
| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., alkoxide) | 1,9-Dialkoxyphenanthrene |
Exploration in Materials Science Research
Polycyclic aromatic hydrocarbons are foundational to many materials used in organic electronics due to their delocalized π-electron systems. The introduction of chlorine atoms to the phenanthrene core, as in this compound, can significantly modulate its electronic and optical properties. Halogen atoms are known to influence molecular packing in the solid state and lower the energy levels of the frontier molecular orbitals (HOMO and LUMO).
These modifications suggest that this compound and its derivatives could be investigated for applications in:
Organic Semiconductors: The altered electronic properties could be tuned for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
Emissive Materials: Functionalized phenanthrenes are often fluorescent. The chlorine substituents on the 1,9-isomer could influence the photoluminescent quantum yield and emission wavelength, making its derivatives candidates for organic light-emitting diodes (OLEDs).
Precursors for Novel Materials: this compound could serve as a monomer or precursor for the synthesis of novel conjugated polymers or carbon-rich materials like graphene nanoribbons. Thermal or chemical dehydrochlorination of such precursors is a known strategy for forming new carbon-carbon bonds and extending conjugated systems.
While experimental data on the electronic and optical properties of this compound is scarce, the known effects of chlorination on other PAHs provide a strong rationale for its exploration in materials science.
Role as Model Compounds in Environmental Contaminant Research
Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) are a class of environmental contaminants that are formed during combustion processes in the presence of chlorine sources. These compounds are often persistent, bioaccumulative, and toxic. Research in this area requires pure analytical standards to identify and quantify their presence in environmental samples and to study their environmental fate and toxicity.
This compound can serve as a valuable model compound or analytical standard in such studies. Its specific isomeric structure is crucial for:
Toxicological Studies: Investigating the structure-activity relationship of Cl-PAH toxicity. The position of chlorine atoms can drastically affect a molecule's biological activity and its ability to bind to cellular receptors like the aryl hydrocarbon receptor (AhR).
Environmental Fate Analysis: Studying the mechanisms of transport, degradation (both biotic and abiotic), and bioaccumulation of Cl-PAHs. The unique physical and chemical properties of the 1,9-isomer would influence its behavior in soil, water, and air.
Analytical Method Development: Serving as a reference standard for the chromatographic and spectrometric identification of Cl-PAHs in complex environmental matrices.
The availability of specific isomers like this compound is essential for accurately assessing the risks posed by this class of environmental pollutants.
Intermediates in the Synthesis of Biologically Active Scaffolds
The phenanthrene nucleus is a key structural motif found in numerous natural products and synthetic molecules with significant biological activity, including alkaloids and steroids. From a chemical synthesis perspective, this compound represents a synthetic intermediate that could be elaborated into complex, biologically active scaffolds.
The chlorine atoms at the 1- and 9-positions can be replaced by other functional groups through various chemical reactions. This allows for the strategic introduction of pharmacophores or groups that can modulate the molecule's solubility, metabolic stability, and target-binding affinity. For example, the dichlorophenanthrene core could be a starting point for the synthesis of novel ligands for nuclear receptors or inhibitors of specific enzymes.
While the direct use of this compound in the synthesis of known biologically active compounds is not prominently reported, its potential as a precursor is clear. The development of synthetic methodologies to functionalize this specific isomer could open new avenues for medicinal chemistry research and the discovery of new therapeutic agents. nih.gov The ability to create diverse molecular structures from a common starting material is a cornerstone of modern drug discovery. nih.gov
Conclusion and Future Research Perspectives on 1,9 Dichlorophenanthrene
Summary of Current Academic Understanding and Key Findings
The current academic understanding of 1,9-dichlorophenanthrene is limited, with research on this specific isomer being notably sparse in comparison to other chlorinated polycyclic aromatic hydrocarbons (PAHs). Dichlorophenanthrenes, as a subgroup of PAHs, are recognized as environmental contaminants, often formed as byproducts of incomplete combustion of organic materials in the presence of chlorine. The primary interest in these compounds stems from the known carcinogenic and mutagenic properties of the parent compound, phenanthrene (B1679779), and other PAHs. tandfonline.comfrontiersin.orgresearchgate.net
Key findings from the broader study of dichlorophenanthrenes indicate that the position of chlorine atoms on the phenanthrene nucleus significantly influences their chemical and toxicological properties. However, specific data for the 1,9-isomer is not widely available. General analytical techniques for identifying chlorinated PAHs, such as comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS), have been utilized to separate various isomers, including this compound, from complex environmental mixtures. ee-net.ne.jp This indicates that while methods for its detection exist, they have not been extensively applied to targeted studies of this particular compound.
Spectroscopic characterization is a fundamental aspect of understanding any chemical compound. For dichlorophenanthrenes, techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography/Quadrupole Mass Spectrometry (GC/qMS) are crucial for structural confirmation. While general spectral characteristics for dichlorophenanthrenes can be inferred, detailed, peer-reviewed spectroscopic data specifically for this compound is not readily found in the public domain.
The following table summarizes the key known attributes of this compound based on limited available data and general knowledge of dichlorinated PAHs.
| Property | Data/Information | Source |
| Molecular Formula | C₁₄H₈Cl₂ | General Chemical Knowledge |
| Isomer Group | Dichlorophenanthrene | ee-net.ne.jp |
| Analytical Detection | Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) | ee-net.ne.jp |
| Structural Confirmation Methods | Inferred to be similar to other dichlorophenanthrenes, utilizing NMR and GC/qMS |
Identification of Knowledge Gaps in Dichlorophenanthrene Research
Specific knowledge gaps include:
Synthesis and Physicochemical Properties: There is a lack of detailed, optimized, and readily accessible synthetic routes specifically for this compound. Consequently, fundamental physicochemical properties such as melting point, boiling point, vapor pressure, and solubility are not well-documented.
Toxicological Profile: The toxicological and carcinogenic potentials of this compound have not been specifically investigated. The structure-activity relationship, which dictates how the chlorine substitution pattern affects toxicity, is unknown for this isomer.
Environmental Fate and Transport: There is a dearth of information on the behavior of this compound in various environmental compartments (air, water, soil). Its persistence, potential for bioaccumulation, and degradation pathways (both biotic and abiotic) are yet to be determined.
Occurrence and Environmental Levels: While analytical methods can detect this compound, there is a lack of comprehensive monitoring studies to determine its prevalence and concentration in different environmental matrices.
Proposed Directions for Advanced Academic Research and Methodological Development
To address the identified knowledge gaps, a multi-pronged research approach is necessary. Future research should focus on both fundamental characterization and the environmental and toxicological aspects of this compound.
Proposed research directions include:
Development of a Standardized Synthesis Protocol: A crucial first step is the development and publication of a reliable and efficient synthesis method for this compound. This would enable the production of a pure analytical standard, which is essential for all subsequent research.
Comprehensive Physicochemical Characterization: Once a pure standard is available, a thorough determination of its key physicochemical properties should be undertaken. This data is fundamental for predicting its environmental distribution and fate.
In-depth Toxicological and Carcinogenicity Studies: A battery of toxicological assays, including in vitro and in vivo studies, should be conducted to assess the mutagenic, carcinogenic, and endocrine-disrupting potential of this compound. These studies would help to elucidate the structure-activity relationship for dichlorophenanthrenes.
Environmental Fate and Transformation Studies: Research should be directed towards understanding the persistence and degradation of this compound in different environmental media. This includes investigating its susceptibility to photodegradation, microbial degradation, and other transformation processes.
Advanced Analytical Methodologies: While GCxGC-MS is a powerful tool, further development of sensitive and selective analytical methods for the routine monitoring of this compound in complex environmental samples is needed. This would facilitate large-scale monitoring programs to assess human and ecological exposure.
The following table outlines potential research projects and their expected outcomes.
| Research Area | Proposed Project | Expected Outcome |
| Synthetic Chemistry | Development of a multi-step synthesis route for this compound. | A reliable protocol for producing a high-purity analytical standard. |
| Toxicology | In vitro genotoxicity and cytotoxicity assays using human cell lines. | Determination of the mutagenic and cytotoxic potential of this compound. |
| Environmental Chemistry | Photodegradation studies in aqueous and organic media. | Understanding the atmospheric and aquatic fate of the compound. |
| Analytical Chemistry | Development of a validated LC-MS/MS method for quantification in soil and sediment. | A sensitive and robust method for environmental monitoring. |
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for detecting and quantifying 1,9-Dichlorophenanthrene in environmental samples?
- Methodology : Gas chromatography coupled with quadrupole mass spectrometry (GC/qMS) is the most effective method. Key parameters include a retention time of 0:12:01 and monitoring ions at m/z 246 and 248 for isotopic confirmation. Calibration standards should be prepared in acetone at concentrations ≥1,000 µg/mL to ensure sensitivity .
- Data Validation : Use internal standards (e.g., deuterated analogs) to correct for matrix effects. Reproducibility can be assessed through triplicate injections with ≤5% relative standard deviation (RSD).
Q. How can this compound be synthesized in laboratory settings?
- Synthetic Routes :
- Direct Chlorination : React phenanthrene with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 40–60°C. Monitor reaction progress via thin-layer chromatography (TLC).
- Regioselective Methods : Use directing groups (e.g., sulfonic acid) to favor 1,9-dichloro substitution, followed by deprotection .
Advanced Research Questions
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., log Kow, solubility) of this compound?
- Root Cause Analysis :
- Experimental Variability : Compare methodologies across studies (e.g., shake-flask vs. HPLC for log Kow determination).
- Matrix Effects : Environmental samples may contain interferents (e.g., humic acids) that alter solubility measurements .
Q. What experimental designs are optimal for studying the ecological impact of this compound on soil microbiota?
- Microcosm Studies :
- Dose-Response : Test concentrations from 0.1–100 mg/kg soil. Measure nematode population changes using regression analysis (log-transformed data; R² ≥0.295 significance threshold) .
- Controls : Include abiotic controls (autoclaved soil) and reference compounds (e.g., 2,4-Dichlorophenol) .
Q. How can computational models predict the photodegradation pathways of this compound in aquatic systems?
- Quantum Chemical Calculations :
- Software : Gaussian 16 with DFT/B3LYP/6-311+G(d,p) basis set.
- Outputs : Bond dissociation energies (BDEs) for C-Cl bonds and excited-state reactivity .
- Validation : Compare predicted half-lives with experimental data under UV irradiation (λ = 254 nm). Use LC-MS to identify degradation byproducts (e.g., hydroxylated or dechlorinated species) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
